![molecular formula C19H15N5O2 B2745399 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1251576-96-1](/img/structure/B2745399.png)
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide
描述
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring, a quinoline moiety, and a pyridazine core
准备方法
The synthesis of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Quinoline Synthesis: The quinoline moiety can be prepared using the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Pyridazine Formation: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Coupling Reactions: The final step involves coupling the pyrrole, quinoline, and pyridazine intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar structures have shown promising antiproliferative effects against various cancer cell lines. A study on related quinoxaline derivatives demonstrated that modifications at specific positions can lead to significant increases in cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that the compound may also exhibit similar or enhanced activity against cancer cells.
HIV-1 Integrase Inhibition
Compounds structurally related to 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide have been investigated as potential inhibitors of HIV-1 integrase. The design and synthesis of derivatives bearing various substituents on the quinoline ring have shown efficacy in inhibiting integrase activity, indicating that the compound could be explored further for antiviral applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific functional groups such as the pyrrole and quinoline moieties appears to enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can significantly affect binding affinity and selectivity towards biological targets.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step synthetic routes involving cyclization reactions and functional group transformations. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and elemental analysis are essential for confirming the structure and purity of synthesized compounds .
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Quinoxaline Derivatives : A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for anticancer activity. The results showed that structural modifications significantly influenced their efficacy against cancer cell lines .
- HIV Integrase Inhibitors : A study focused on novel derivatives demonstrated that specific substitutions on the quinoline scaffold led to enhanced inhibitory activity against HIV integrase, suggesting a viable pathway for drug development targeting viral infections .
作用机制
The mechanism of action of 1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
1-methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide: This compound shares the quinoline and pyrrole moieties but differs in the presence of a benzamide group instead of the pyridazine core.
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide: This compound also contains the quinoline and pyrrole moieties but includes a dimethylsulfamoyl group.
生物活性
1-Methyl-6-oxo-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1251576-96-1, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 345.4 g/mol. Its structure features a pyridazine core linked to a quinoline and pyrrole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 1251576-96-1 |
Molecular Formula | C₁₉H₁₅N₅O₂ |
Molecular Weight | 345.4 g/mol |
Antitumor Activity
Research indicates that derivatives of pyridazine and related structures exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models (MCF-7 and MDA-MB-231), demonstrating a synergistic effect when combined with doxorubicin .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases . The IC50 values for inhibition of COX enzymes were determined, with some derivatives showing better efficacy than standard anti-inflammatory drugs like diclofenac .
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The presence of the pyrrole and quinoline moieties contributes to this effect, as these structures are often associated with enhanced antimicrobial properties . Further investigations are needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies have been conducted to assess the biological activity of compounds related to this compound:
- Anticancer Synergy : A study tested the compound in combination with doxorubicin in breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapy in resistant cancer types .
- Inflammation Model : In an animal model of inflammation, the compound demonstrated significant reduction in edema and inflammatory markers when administered prior to inflammatory stimuli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine and quinoline rings can lead to improved potency and selectivity against targeted pathways involved in cancer proliferation or inflammation .
常见问题
Basic Research Questions
Q. What are the critical safety considerations for handling this compound in laboratory settings?
This compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers must implement:
- Engineering controls : Use fume hoods and closed systems to minimize exposure.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency protocols : Immediate decontamination of spills and access to emergency contact numbers (e.g., +44(0)1840 212137 during work hours) .
Document all risk assessments using standardized templates aligned with Regulation (EC) 2015/830.
Q. How can researchers verify the structural identity of this compound?
Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected MW: 310.3970 for analogs in the same class) .
- NMR spectroscopy (¹H/¹³C) to resolve quinoline and pyrrole substituents, comparing shifts with structurally similar compounds (e.g., TS-04119) .
- X-ray crystallography for absolute configuration determination, particularly for stereocenters in related dihydropyridazine derivatives .
Q. What experimental strategies are recommended for optimizing its synthesis?
Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches:
- Use factorial designs to screen reaction parameters (temperature, solvent polarity, catalyst loading).
- Apply response surface methodology (RSM) to identify optimal conditions for yield and purity .
Reference methodologies from the ICReDD framework, which integrates quantum chemical calculations with experimental validation to reduce development time .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity in novel reactions?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic/electrophilic sites.
- Reaction path searches : Tools like GRRM or AFIR can simulate pathways for functionalization (e.g., amide bond formation or quinoline ring modifications) .
- Machine learning : Train models on datasets of analogous dihydropyridazines to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) using standardized normalization protocols.
- Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyridazine ring) to identify outliers .
- Experimental validation : Replicate disputed assays under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Q. How can reactor design improve scalability for derivatives of this compound?
- Continuous-flow systems : Mitigate thermal degradation by maintaining precise temperature control during exothermic steps (e.g., cyclization reactions) .
- Membrane separation technologies : Separate intermediates efficiently using nanofiltration membranes tailored for polar organic molecules .
- Process simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in heterogeneous catalysis .
Q. What advanced characterization techniques elucidate degradation pathways?
- LC-HRMS/MS : Track degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- EPR spectroscopy : Detect radical intermediates formed during photodegradation .
- In-situ XRD : Monitor crystallinity changes during thermal stress .
Q. Methodological Guidance
- Data analysis : Use inferential statistics (ANOVA, t-tests) to validate reproducibility in biological assays .
- Safety documentation : Align SDS updates with CLP Regulation revisions, particularly for acute toxicity reclassification .
- Interdisciplinary collaboration : Integrate computational chemists, chemical engineers, and pharmacologists to address multifaceted research challenges .
属性
IUPAC Name |
1-methyl-6-oxo-N-(2-pyrrol-1-ylquinolin-8-yl)pyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-23-17(25)10-8-15(22-23)19(26)20-14-6-4-5-13-7-9-16(21-18(13)14)24-11-2-3-12-24/h2-12H,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIZPCVLLSMMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。